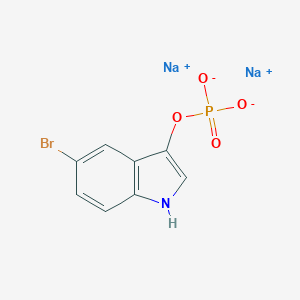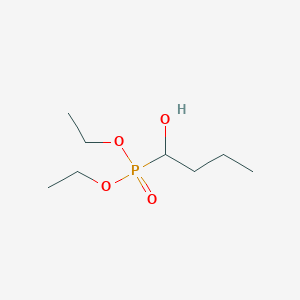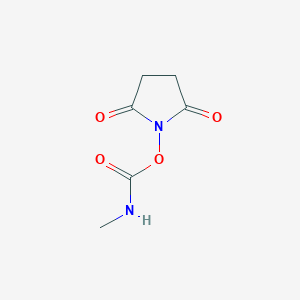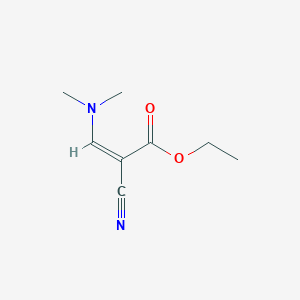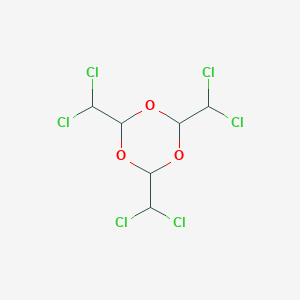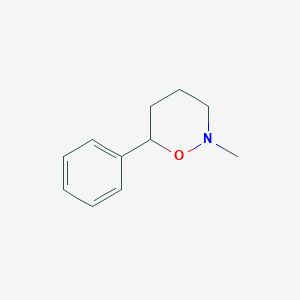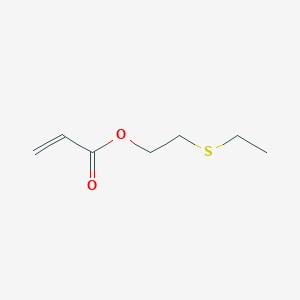
2-(Ethylthio)ethyl acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Ethylthio)ethyl acrylate is a chemical compound that is widely used in scientific research. It is a type of acrylate monomer that is used in the synthesis of polymers and other organic compounds. This compound has a variety of applications in the field of chemistry, biochemistry, and materials science. In
Wirkmechanismus
The mechanism of action of 2-(Ethylthio)ethyl acrylate is not well understood. However, it is believed that this compound acts as a crosslinking agent, forming covalent bonds between molecules. This can lead to the formation of polymers and other organic compounds, as well as the crosslinking of proteins and other biomolecules.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-(Ethylthio)ethyl acrylate are not well studied. However, it is known that this compound can react with thiol groups on proteins and other biomolecules, leading to the formation of covalent bonds. This can affect the structure and function of these molecules, and may have implications for biological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(Ethylthio)ethyl acrylate in lab experiments is its versatility. This compound can be used in a wide range of applications, from the synthesis of polymers to the study of protein-protein interactions. Additionally, it is relatively easy to synthesize and is readily available.
One limitation of using 2-(Ethylthio)ethyl acrylate in lab experiments is its potential toxicity. This compound can react with thiol groups on proteins and other biomolecules, leading to the formation of covalent bonds. This can affect the structure and function of these molecules, and may have implications for biological processes.
Zukünftige Richtungen
There are many potential future directions for research on 2-(Ethylthio)ethyl acrylate. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Additionally, there is a need for more research on the mechanism of action of this compound, as well as its biochemical and physiological effects. Finally, there is a need for more research on the potential applications of 2-(Ethylthio)ethyl acrylate in the development of new materials and drug delivery systems.
Synthesemethoden
2-(Ethylthio)ethyl acrylate can be synthesized using a variety of methods, including the reaction of 2-bromoethyl ethyl sulfide with potassium ethyl acrylate, the reaction of 2-mercaptoethyl acrylate with ethyl iodide, and the reaction of 2-chloroethyl ethyl sulfide with potassium ethyl acrylate. These methods are well-established and have been used extensively in the synthesis of this compound.
Wissenschaftliche Forschungsanwendungen
2-(Ethylthio)ethyl acrylate has a wide range of scientific research applications. It is commonly used in the synthesis of polymers and other organic compounds, and it is also used as a crosslinking agent in the production of hydrogels. Additionally, this compound has been used in the development of drug delivery systems and in the study of protein-protein interactions.
Eigenschaften
CAS-Nummer |
15205-68-2 |
|---|---|
Produktname |
2-(Ethylthio)ethyl acrylate |
Molekularformel |
C7H12O2S |
Molekulargewicht |
160.24 g/mol |
IUPAC-Name |
2-ethylsulfanylethyl prop-2-enoate |
InChI |
InChI=1S/C7H12O2S/c1-3-7(8)9-5-6-10-4-2/h3H,1,4-6H2,2H3 |
InChI-Schlüssel |
AJJCQYIECZAJBB-UHFFFAOYSA-N |
SMILES |
CCSCCOC(=O)C=C |
Kanonische SMILES |
CCSCCOC(=O)C=C |
Andere CAS-Nummern |
15205-68-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






